Cas no 1807271-70-0 (3-Chloro-6-phenylpyridine-2-sulfonyl chloride)

3-Chloro-6-phenylpyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Chloro-6-phenylpyridine-2-sulfonyl chloride
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- インチ: 1S/C11H7Cl2NO2S/c12-9-6-7-10(8-4-2-1-3-5-8)14-11(9)17(13,15)16/h1-7H
- InChIKey: VJSUTCXFUSTLLY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C2C=CC=CC=2)=NC=1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 349
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-Chloro-6-phenylpyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009510-250mg |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride |
1807271-70-0 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029009510-1g |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride |
1807271-70-0 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-Chloro-6-phenylpyridine-2-sulfonyl chlorideに関する追加情報
3-Chloro-6-phenylpyridine-2-sulfonyl chloride: A Comprehensive Overview
3-Chloro-6-phenylpyridine-2-sulfonyl chloride (CAS No. 1807271-70-0) is a versatile organic compound with significant applications in various fields of chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at position 3, a phenyl group at position 6, and a sulfonyl chloride group at position 2. The combination of these functional groups makes it an ideal building block for constructing complex molecules with tailored properties.
The sulfonyl chloride functional group in 3-Chloro-6-phenylpyridine-2-sulfonyl chloride is highly reactive, enabling it to participate in a wide range of chemical reactions. These include nucleophilic substitutions, coupling reactions, and cross-coupling processes. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are critical components in modern drug design. For instance, researchers have employed this compound as a key intermediate in the development of novel kinase inhibitors, which hold promise for treating various cancers and inflammatory diseases.
The pyridine ring in 3-Chloro-6-phenylpyridine-2-sulfonyl chloride contributes to its aromatic stability and electronic properties. The substitution pattern on the pyridine ring—specifically the presence of chlorine and phenyl groups—plays a crucial role in modulating the reactivity and selectivity of the compound during chemical transformations. Recent advancements in asymmetric synthesis have leveraged these properties to create enantioselective derivatives, which are valuable for chiral drug discovery.
From an industrial perspective, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride is widely used as an intermediate in the production of agrochemicals and specialty chemicals. Its ability to undergo controlled sulfonation reactions has made it indispensable in the development of high-performance polymers and coatings. Moreover, its compatibility with green chemistry principles has positioned it as a sustainable alternative to traditional reagents.
Recent research has also explored the potential of 3-Chloro-6-phenylpyridine-2-sulfonyl chloride in materials science. By incorporating this compound into polymeric frameworks, scientists have developed advanced materials with enhanced thermal stability and mechanical properties. These materials find applications in aerospace, electronics, and automotive industries, where durability under extreme conditions is paramount.
In terms of synthesis, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride can be prepared via a variety of methods, including Friedel-Crafts alkylation, Ullmann coupling, and Suzuki-Miyaura cross-coupling reactions. The choice of synthetic route depends on the desired scale of production and the availability of starting materials. Recent innovations have focused on optimizing these methods to improve yield and reduce environmental impact.
The versatility of 3-Chloro-6-phenylpyridine-2-sulfonyl chloride extends to its role as a precursor for bioactive molecules. For example, it has been used to synthesize analogs of natural products with potent antimicrobial and antiviral activities. These compounds are currently under investigation for their potential use in combating emerging infectious diseases.
In conclusion, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride (CAS No. 1807271-70
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